molecular formula C11H10O3 B8455102 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one CAS No. 799262-05-8

8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B8455102
CAS No.: 799262-05-8
M. Wt: 190.19 g/mol
InChI Key: XQUYEEGXQDHSKI-UHFFFAOYSA-N
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Description

8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

799262-05-8

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

8-ethyl-4-hydroxychromen-2-one

InChI

InChI=1S/C11H10O3/c1-2-7-4-3-5-8-9(12)6-10(13)14-11(7)8/h3-6,12H,2H2,1H3

InChI Key

XQUYEEGXQDHSKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=O)O2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-ethylphenol (Aldrich) (6.1 g; 50 mmole), malonic acid (Aldrich) (5.2 g; 50 mmole), zinc chloride (20.4 g, 150 mmole) and phosphorous oxychloride (Merck) (14 mL; 150 mmole) was heated under stirring for 24 hours at 70–75° C., whereupon the reaction was stopped and a mixture of water and ice was added. The reaction mixture was stirred for further 2 hours at room temperature and then 10% sodium carbonate (150 mL) was added to the filtered brown precipitate while stirring. The insoluble part was filtered and the filtrate was acidified with concentrated hydrochloric acid, whereat a brown precipitate was precipitated, which was then filtered and washed with cold water. By recrystallization from 50% ethanol there were obtained 2.29 g (24%) of brown powdery 8-ethyl-4-hydroxycoumarin.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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